

An In-Depth Technical Guide to 1-(2-Chloroethoxy)-4-nitrobenzene

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Compound of Interest

Compound Name: 1-(2-Chloroethoxy)-4-nitrobenzene

Cat. No.: B1586440

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This guide provides a comprehensive technical overview of **1-(2-chloroethoxy)-4-nitrobenzene**, a key chemical intermediate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The document covers nomenclature, physicochemical properties, synthesis protocols, reactivity, and applications, grounding all information in authoritative scientific sources.

Compound Identification and Nomenclature

The compound with the CAS Number 3383-72-0 is authoritatively designated by the International Union of Pure and Applied Chemistry (IUPAC) as **1-(2-chloroethoxy)-4-nitrobenzene**^{[1][2]}.

This nomenclature precisely describes its structure: a benzene ring substituted with a nitro group at position 4 and a 2-chloroethoxy group at position 1. Due to its utility as a reagent and intermediate, it is known by several synonyms in commercial and research contexts.

Common Synonyms:^[1]

- 4-(2-Chloroethoxy)nitrobenzene
- 2-(4-Nitrophenoxy)ethyl chloride
- 4-Nitrophenyl 2-chloroethyl ether
- β -Chloro-4-nitrophenethole^[3]

- Benzene, 1-(2-chloroethoxy)-4-nitro-

Physicochemical and Safety Data

Understanding the fundamental properties of a chemical is paramount for its safe handling, storage, and application in experimental design. The key physicochemical data for **1-(2-chloroethoxy)-4-nitrobenzene** are summarized below.

Table 1: Physicochemical Properties

Property	Value	Source(s)
Molecular Formula	C₈H₈ClNO₃	[1] [4] [5]
Molecular Weight	201.61 g/mol	[1] [4] [5]
CAS Number	3383-72-0	[1] [4] [5]
Appearance	White to light yellow solid (powder or crystal)	
Melting Point	57-61 °C	
Boiling Point	206 °C at 25 mmHg	
Density	1.348 g/cm ³ at 25 °C	
Canonical SMILES	C1=CC(=CC=C1--INVALID-LINK--[O-])OCCCl	[1]

| InChIKey | OBCFOPGCTNULTG-UHFFFAOYSA-N | [\[1\]](#) |

Safety and Handling

According to the Globally Harmonized System (GHS), **1-(2-chloroethoxy)-4-nitrobenzene** is classified as a warning-level hazard. It is reported to cause skin and serious eye irritation[\[1\]](#). It may also cause respiratory irritation and potentially an allergic skin reaction[\[1\]](#).

Primary GHS Hazard Statements:[\[1\]](#)

- H315: Causes skin irritation.

- H317: May cause an allergic skin reaction.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Trustworthiness in Practice: When handling this compound, standard laboratory precautions are critical. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.

Synthesis Protocol and Mechanistic Insight

1-(2-chloroethoxy)-4-nitrobenzene is typically synthesized via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide ion of 4-nitrophenol acts as the nucleophile.

Detailed Experimental Protocol

The following protocol is a validated method for the synthesis of **1-(2-chloroethoxy)-4-nitrobenzene**, adapted from established procedures[4][5].

Step 1: Deprotonation of 4-Nitrophenol

- To a solution of 4-nitrophenol (10 mmol, 1.39 g) in 25 mL of a suitable solvent like acetonitrile or anhydrous ethanol, add a mild base such as potassium carbonate (10 mmol, 1.38 g) or cesium carbonate[4][5].
- Expert Insight: Potassium or cesium carbonate is chosen as the base because it is strong enough to deprotonate the acidic phenol ($pK_a \approx 7.1$) to form the highly nucleophilic 4-nitrophenoxide ion, but not so strong as to promote unwanted side reactions with the alkyl halide.

Step 2: Nucleophilic Attack

- To the resulting suspension, add 1-bromo-2-chloroethane (30 mmol, 2.5 mL) dropwise[5]. An excess of the alkylating agent is used to ensure the complete conversion of the phenoxide.

- **Expert Insight:** 1-bromo-2-chloroethane is an effective alkylating agent here. The bromine atom is a better leaving group than chlorine, ensuring that the nucleophilic attack occurs preferentially at the carbon bonded to bromine.

Step 3: Reaction Execution

- Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC)[4][5].

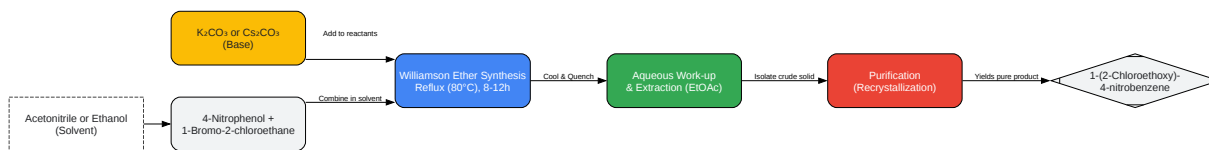
Step 4: Work-up and Isolation

- After cooling to room temperature, quench the reaction by adding water to dissolve the inorganic salts[4][5].
- Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 25 mL)[4][5].
- Combine the organic layers and wash sequentially with water and brine to remove residual salts and impurities[4][5].

Step 5: Purification and Validation

- Dry the organic phase over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude product[4][5].
- The crude solid can be purified by grinding with ethanol or recrystallization to afford the final product as a white or pale yellow solid. A typical yield for this procedure is in the range of 66-84%[4][5].
- **Self-Validation:** The identity and purity of the synthesized compound must be confirmed through analytical techniques such as ^1H NMR, ^{13}C NMR, and mass spectrometry (MS), and by measuring its melting point[4].

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **1-(2-chloroethoxy)-4-nitrobenzene**.

Reactivity and Applications in Drug Development

The chemical utility of **1-(2-chloroethoxy)-4-nitrobenzene** stems from its bifunctional nature. It possesses two key reactive sites: the terminal alkyl chloride and the aromatic nitro group. This structure makes it a valuable building block in multi-step organic synthesis.

Key Chemical Reactions

- **Nucleophilic Substitution at the Alkyl Chloride:** The terminal chlorine atom is susceptible to substitution by a wide range of nucleophiles (e.g., amines, thiols, azides). This allows for the facile introduction of a linker or another functional group, extending the molecular chain.
- **Reduction of the Nitro Group:** The nitro group can be readily reduced to an aniline (amino group) using standard reducing agents like $H_2/Pd-C$, $SnCl_2$, or iron in acidic media. This transformation is fundamental, as the resulting aniline is a precursor for the synthesis of amides, sulfonamides, and diazonium salts, which are themselves gateways to a vast array of other functionalities.

Role as a Synthetic Intermediate

The combination of these reactive sites makes **1-(2-chloroethoxy)-4-nitrobenzene** a versatile intermediate, particularly in the synthesis of pharmaceuticals and other biologically active

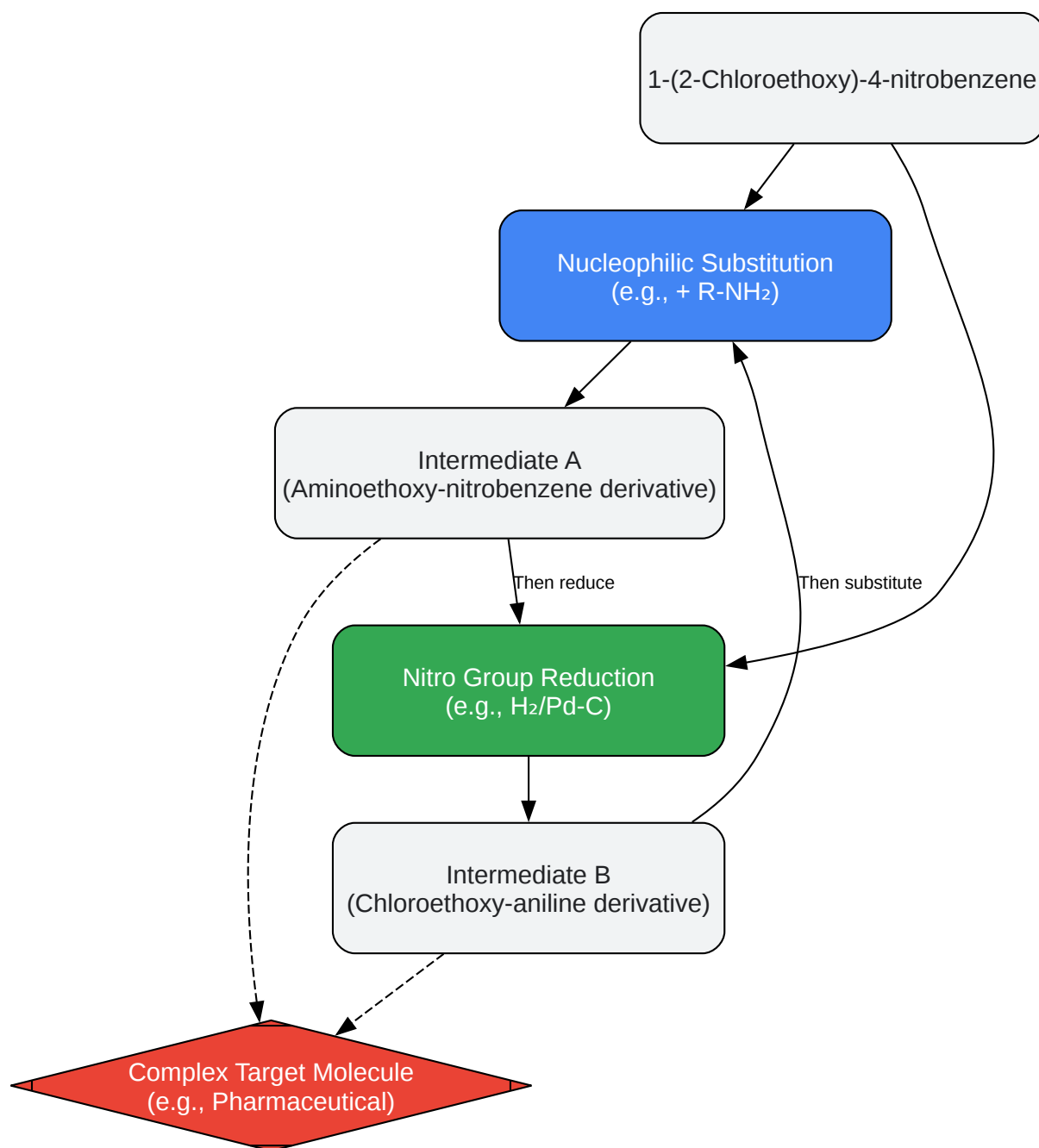
molecules[6][7]. Chlorinated nitroaromatic compounds are important building blocks for diverse heterocycles and industrial chemicals[8]. For instance, related compounds like 4-chloronitrobenzene are precursors for agricultural chemicals, antioxidants, and numerous pharmaceuticals, including analgesics and antibiotics[9].

The general synthetic strategy often involves:

- Using the chloroethoxy group as a handle to attach the molecule to a larger scaffold via nucleophilic substitution.
- Subsequently, or in a different synthetic route, reducing the nitro group to an amine.
- Further functionalizing the newly formed amine to build the final target molecule.

This stepwise approach provides chemists with precise control over the construction of complex molecular architectures.

Logical Relationship in Synthesis



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Caption: Synthetic utility of **1-(2-chloroethoxy)-4-nitrobenzene**.

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